benzyl N-[(1S,3R)-3-aminocyclohexyl]carbamate;hydrochloride
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Overview
Description
Benzyl N-[(1S,3R)-3-aminocyclohexyl]carbamate;hydrochloride is a chemical compound known for its unique structure and properties. It is a carbamate derivative, which means it contains a carbamate group (a functional group consisting of a carbonyl group attached to an amine). This compound is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(1S,3R)-3-aminocyclohexyl]carbamate;hydrochloride typically involves the reaction of benzyl chloroformate with (1S,3R)-3-aminocyclohexanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often subjected to rigorous quality control measures to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(1S,3R)-3-aminocyclohexyl]carbamate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Benzyl N-[(1S,3R)-3-aminocyclohexyl]carbamate;hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl N-[(1S,3R)-3-aminocyclohexyl]carbamate;hydrochloride involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The benzyl group may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-[(1S,3R)-3-aminocyclopentyl]carbamate;hydrochloride
- Benzyl N-[(1S,3R)-3-amino-1-methylcyclobutyl]carbamate;hydrochloride
Uniqueness
Benzyl N-[(1S,3R)-3-aminocyclohexyl]carbamate;hydrochloride is unique due to its specific stereochemistry and the presence of the cyclohexyl group. This gives it distinct physical and chemical properties compared to similar compounds, making it valuable for specific applications in research and industry.
Properties
CAS No. |
1702381-45-0 |
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Molecular Formula |
C14H21ClN2O2 |
Molecular Weight |
284.78 g/mol |
IUPAC Name |
benzyl N-[(1S,3R)-3-aminocyclohexyl]carbamate;hydrochloride |
InChI |
InChI=1S/C14H20N2O2.ClH/c15-12-7-4-8-13(9-12)16-14(17)18-10-11-5-2-1-3-6-11;/h1-3,5-6,12-13H,4,7-10,15H2,(H,16,17);1H/t12-,13+;/m1./s1 |
InChI Key |
SBODKRLYZILWEM-KZCZEQIWSA-N |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)NC(=O)OCC2=CC=CC=C2)N.Cl |
Canonical SMILES |
C1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
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